Reaction example (glucose derivative):
Glucose + 2 Benzyl Chloride (Base) -> Methyl 2,3-di-O-benzyl-α-D-glucopyranoside + HCl
Specific data on melting point, boiling point, and solubility of Methyl 2,3-di-O-benzylhexopyranoside might not be readily available due to its potential existence as various stereoisomers (depending on the starting hexopyranose) and its use as an intermediate in synthesis.
Methyl 2,3-di-O-benzylhexopyranoside does not have a specific biological function and is not directly involved in biological systems. Its primary purpose is as a protected sugar building block in organic synthesis.